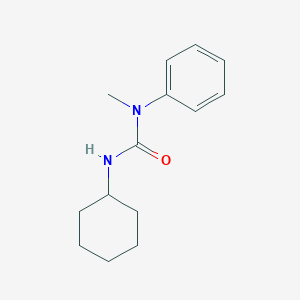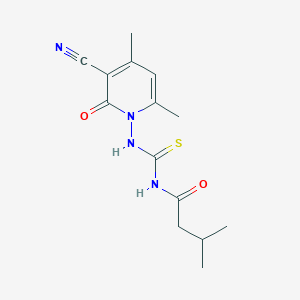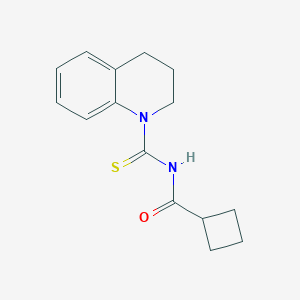
3-cyclohexyl-1-methyl-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-cyclohexyl-N-methyl-N-phenylurea is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.3214 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a phenyl group attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methyl-N-phenylurea typically involves the reaction of cyclohexylamine, methyl isocyanate, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylamine reacts with methyl isocyanate to form N-cyclohexyl-N-methylurea.
- N-cyclohexyl-N-methylurea then reacts with phenyl isocyanate to yield N’-cyclohexyl-N-methyl-N-phenylurea.
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methyl-N-phenylurea may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
化学反应分析
Types of Reactions
N’-cyclohexyl-N-methyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N’-cyclohexyl-N-methyl-N-phenylurea is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-cyclohexyl-N-methyl-N-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-cyclohexyl-N-methylurea
- N-phenyl-N-methylurea
- N-cyclohexyl-N-phenylurea
Uniqueness
N’-cyclohexyl-N-methyl-N-phenylurea is unique due to the presence of all three functional groups (cyclohexyl, methyl, and phenyl) attached to the urea moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
3-cyclohexyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,15,17) |
InChI 键 |
GTWGLMQCTTWBSW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
溶解度 |
34.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319289.png)
![N-[(4-iodophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319290.png)
![N-[(4-bromophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319294.png)
![N-(cyclobutylcarbonyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B319295.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319296.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319299.png)

![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319302.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B319306.png)
![N-(cyclobutylcarbonyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B319307.png)
![N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B319308.png)
![N-(cyclobutylcarbonyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B319309.png)

![Methyl 4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319311.png)
